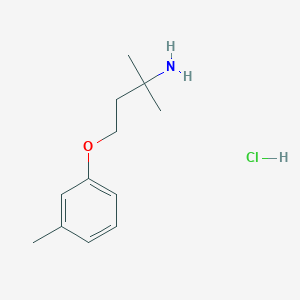

2-methyl-4-(3-methylphenoxy)butan-2-amine hydrochloride

Description

2-Methyl-4-(3-methylphenoxy)butan-2-amine hydrochloride is a secondary amine hydrochloride salt characterized by a butan-2-amine backbone substituted with a 3-methylphenoxy group at the 4-position and a methyl group at the 2-position. Though direct synthesis or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., halogenated or methoxy-substituted derivatives) suggest applications in medicinal chemistry, particularly in receptor modulation or as intermediates for bioactive molecules .

Properties

IUPAC Name |

2-methyl-4-(3-methylphenoxy)butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-10-5-4-6-11(9-10)14-8-7-12(2,3)13;/h4-6,9H,7-8,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUVTBRJMPXCSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCC(C)(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(3-methylphenoxy)butan-2-amine hydrochloride typically involves several steps:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-methylphenol with an appropriate alkylating agent to form 3-methylphenoxy butane.

Amination: The phenoxy intermediate is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amine group.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes may be employed.

Catalysts and Solvents: The use of specific catalysts and solvents can optimize the reaction conditions and improve yield.

Purification: The final product is purified using techniques such as crystallization, filtration, and drying to obtain the desired hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(3-methylphenoxy)butan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group or the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution Reagents: Halogenating agents, alkylating agents, and other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives such as ketones or aldehydes.

Reduction: Reduced amines or alcohols.

Substitution: Substituted amines or phenoxy derivatives.

Scientific Research Applications

2-methyl-4-(3-methylphenoxy)butan-2-amine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological systems.

Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.

Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-methyl-4-(3-methylphenoxy)butan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

*Calculated based on molecular formula.

Functional Group Impact on Properties

- Phenoxy vs. Piperazine Substitution: The piperazine-containing analog (C₁₆H₂₈ClN₃, ) exhibits higher molecular weight and basicity due to the nitrogen-rich piperazine ring, likely enhancing solubility in acidic environments. In contrast, the phenoxy group in the target compound may favor hydrophobic interactions.

Biological Activity

2-Methyl-4-(3-methylphenoxy)butan-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C12H19ClN

- Molecular Weight : 229.74 g/mol

The presence of the phenoxy group and the amine functionality suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

- Antinociceptive Effects : In animal models, the compound has shown significant pain-relieving properties. For instance, in formalin-induced pain tests in mice, doses of 30 mg/kg demonstrated notable analgesic effects .

- Anticonvulsant Activity : The compound has been evaluated for its anticonvulsant potential. Studies reveal that it exhibits protective effects against seizures in various models, including the maximal electroshock and pentylenetetrazol-induced seizure tests .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation markers in vivo, indicating potential use in inflammatory conditions .

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Interaction : The compound may interact with serotonin receptors (5-HT) and sigma receptors, contributing to its analgesic and anticonvulsant effects .

- Neurotransmitter Modulation : It is hypothesized that modulation of neurotransmitter systems, particularly those involving GABAergic and glutamatergic pathways, plays a role in its pharmacological effects.

Study 1: Analgesic Effects

A study investigated the analgesic efficacy of this compound using a formalin pain model. Results indicated a dose-dependent reduction in pain behavior, with an effective dose (ED50) determined at approximately 30 mg/kg .

Study 2: Anticonvulsant Activity

In a controlled experiment assessing anticonvulsant properties, the compound was administered to mice subjected to pentylenetetrazol-induced seizures. The results demonstrated significant protection against seizure activity, underscoring its potential as an anticonvulsant agent .

Safety and Toxicity

Safety evaluations have been conducted to assess the toxicity profile of this compound. Acute toxicity studies indicated that at therapeutic doses, the compound exhibited a favorable safety profile with no significant adverse effects observed in animal models .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-methyl-4-(3-methylphenoxy)butan-2-amine hydrochloride, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves alkylation or coupling reactions. For example, analogous phenethylamine derivatives are synthesized via nucleophilic substitution of halogenated intermediates with phenoxy groups under controlled pH and temperature (e.g., 60–80°C) to optimize regioselectivity . Solvent choice (e.g., ethanol or methanol) and stoichiometric ratios of precursors are critical for minimizing byproducts. Post-synthesis, recrystallization using HCl in polar solvents (e.g., acetone) enhances purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positioning and proton environments, while mass spectrometry (MS) validates molecular weight and fragmentation patterns . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%), and X-ray crystallography resolves stereochemistry for chiral centers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure. Work in a fume hood to avoid inhalation of aerosols. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage conditions require dry, cool environments (<25°C) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay systems for this compound?

- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., receptor density, cell lines). Validate activity using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). For example, if serotonin receptor affinity varies, cross-validate using transfected HEK293 cells and primary neuronal cultures. Adjust for metabolic stability differences by including liver microsome preincubations .

Q. What strategies optimize enantiomeric purity during synthesis, given its chiral centers?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enzymatic kinetic resolution (e.g., lipases) can enhance enantiomeric excess (ee >99%). Asymmetric catalysis with chiral ligands (e.g., BINAP) in palladium-catalyzed couplings also improves stereocontrol . Monitor ee via chiral HPLC with amylose-based columns .

Q. How do in silico approaches predict the neurological receptor binding affinity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with serotonin (5-HT₂A) or dopamine (D₂) receptors. Pharmacophore mapping identifies critical hydrogen-bonding and hydrophobic interactions. Validate predictions with site-directed mutagenesis of key receptor residues (e.g., Asp155 in 5-HT₂A) .

Q. How should contradictory metabolic stability findings in preclinical models be addressed?

- Methodological Answer : Interspecies variability (e.g., human vs. rodent cytochrome P450 isoforms) requires comparative metabolism studies using hepatocytes or recombinant CYP enzymes. LC-MS/MS quantifies metabolites, while CRISPR-edited liver organoids can model human-specific pathways. Adjust dosing regimens based on hepatic extraction ratios calculated via in vitro-in vivo extrapolation (IVIVE) .

Data Contradiction Analysis

Q. What experimental designs mitigate conflicting results in dose-response studies?

- Methodological Answer : Standardize protocols for cell viability assays (e.g., MTT vs. ATP luminescence) and normalize to housekeeping genes (e.g., GAPDH). Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values across ≥3 independent replicates. Address batch effects by including internal controls (e.g., reference agonists) in each experiment .

Q. How can researchers reconcile divergent pharmacokinetic (PK) data between in vitro and in vivo models?

- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to account for absorption differences (e.g., intestinal permeability vs. first-pass metabolism). Validate with crossover studies comparing intravenous and oral administration in rodents. Adjust for protein binding using equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.